Cas no 588-05-6 (m-Tyramine)

m-Tyramine 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxyphenethylamine hydrochloride
- 3-(2-Aminoethyl)phenol hydrochloride
- m-Tyramine
- 3-(2-aminoethyl)Phenol
- 3-Hydroxyphenethylamine
- 3-HYDROXYPHENETHYLAMINE HCL
- 2-(3-HYDROXYPHENYL)ETHYLAMINE
- 3-(2-Amino-ethyl)-phenol
- BPBio1_001396
- CHEMBL145584
- SCHEMBL43719
- KBio2_002066
- DivK1c_007036
- KBioSS_002066
- BDBM50020502
- MFCD06654561
- UNII-K1OA38R0EZ
- CHEBI:89626
- HY-113356
- 3-Hydroxyphenylethylamine
- Phenol, m-(2-aminoethyl)-
- TYRAMINE, M-
- KBio1_001980
- meta-Tyramine
- Spectrum5_001880
- AS-35809
- SpecPlus_000940
- EN300-145171
- BRD-K26842203-001-01-3
- Metatyramine
- CS-0062283
- FT-0632451
- 3-(2-Amino-ethyl)-phenol, AldrichCPR
- NCGC00163167-01
- NCGC00163167-02
- DTXSID50207522
- 3-Tyramine
- KBio2_007202
- Phenol, 3-(2-aminoethyl)-
- 3-(2-aminoethyl)-phenol
- Q6553277
- m-Hydroxyphenethylamine
- BCP26746
- Biomol-NT_000076
- AKOS000153827
- K1OA38R0EZ
- SB37807
- 588-05-6
- METATYRAMINE HYDROCHLORIDE
- 2-(3-Hydroxy-phenyl)-ethyl-ammonium
- KBio2_004634
- Spectrum_001586
- 2-(m-hydroxyphenyl)ethylamine
- benzene, 1-(2-aminoethyl)-3-hydroxy-
- DTXCID00130013
- 3-(2-aminoethyl)phenol,hydrochloride
-
- MDL: MFCD06654561
- インチ: InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2
- InChIKey: GHFGJTVYMNRGBY-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC(CCN)=C1
計算された属性
- せいみつぶんしりょう: 137.08400
- どういたいしつりょう: 137.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 95.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 色と性状: Solid
- ゆうかいてん: 140 °C
- ようかいど: H2O: ≥10 mg/mL
- PSA: 46.25000
- LogP: 1.59370
m-Tyramine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H318
- 警告文: P280;P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26
- RTECS番号:SJ5975000
-
危険物標識:
- 危険レベル:IRRITANT-HARMFUL
- リスク用語:R36/37/38
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
m-Tyramine 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
m-Tyramine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145171-5.0g |
3-(2-aminoethyl)phenol |
588-05-6 | 5g |
$189.0 | 2023-06-08 | ||
Enamine | EN300-145171-10.0g |
3-(2-aminoethyl)phenol |
588-05-6 | 10g |
$333.0 | 2023-06-08 | ||
abcr | AB536506-250 mg |
3-(2-Amino-ethyl)-phenol; . |
588-05-6 | 250MG |
€293.40 | 2022-08-31 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-250mg |
3-(2-Amino-ethyl)-phenol |
588-05-6 | 97% | 250mg |
¥1092.99 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-50mg |
3-(2-Amino-ethyl)-phenol |
588-05-6 | 97% | 50mg |
¥918.11 | 2025-01-20 | |
TRC | T898508-250mg |
m-Tyramine |
588-05-6 | 250mg |
$ 620.00 | 2023-04-12 | ||
TRC | T898508-100mg |
m-Tyramine |
588-05-6 | 100mg |
$ 345.00 | 2023-04-16 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-50mg |
3-(2-Amino-ethyl)-phenol |
588-05-6 | 97% | 50mg |
924.37CNY | 2021-05-08 | |
TRC | T898508-50mg |
m-Tyramine |
588-05-6 | 50mg |
$ 230.00 | 2023-04-16 | ||
abcr | AB536506-5 g |
3-(2-Amino-ethyl)-phenol; . |
588-05-6 | 5g |
€1,634.80 | 2022-06-09 |
m-Tyramine 関連文献
-
Ying Sun,Mengqin Hu,Shaomin Fu,Bo Liu Org. Biomol. Chem. 2020 18 6443
-
Seham S. El-Hawary,Ahmed. M. Sayed,Marwa Y. Issa,Hanaa S. Ebrahim,Rania Alaaeldin,Mahmoud A. Elrehany,Essam M. Abd El-Kadder,Usama Ramadan Abdelmohsen Food Funct. 2021 12 8078
-
B. R. Lichman,E. D. Lamming,T. Pesnot,J. M. Smith,H. C. Hailes,J. M. Ward Green Chem. 2015 17 852
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Manihar Situmorang,D. Brynn Hibbert,J. Justin Gooding,Donald Barnett Analyst 1999 124 1775
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Manihar Situmorang,D. Brynn Hibbert,J. Justin Gooding,Donald Barnett Analyst 1999 124 1775
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L. Hudspith,F. Shmam,C. F. Dalton,A. Princivalle,S. M. Turega Org. Biomol. Chem. 2019 17 8871
-
Sameek Singh,Samantha?L. Cooper,Jacqueline R. Glenn,Jessica Beresford,Lydia R. Percival,Joel D. A. Tyndall,Stephen J. Hill,Laura E. Kilpatrick,Andrea J. Vernall RSC Adv. 2018 8 16362
-
Rocío García-Villalba,David Beltrán,María D. Frutos,María V. Selma,Juan C. Espín,Francisco A. Tomás-Barberán Food Funct. 2020 11 7012
-
Ali Ehsani,Mohammad Ghasem Mahjani,Ferydon Babaei,Hossein Mostaanzadeh RSC Adv. 2015 5 30394
-
Tomasz Maciej Stepniewski,Arturo Mancini,Richard ?gren,Mariona Torrens-Fontanals,Meriem Semache,Michel Bouvier,Kristoffer Sahlholm,Billy Breton,Jana Selent Chem. Sci. 2021 12 10990
m-Tyramineに関する追加情報
Professional Introduction to m-Tyramine (CAS No. 588-05-6)
m-Tyramine, chemically known as 3-phenylpropylamine, is a compound with the CAS number 588-05-6. This molecule holds significant importance in the field of pharmaceutical chemistry and biochemistry due to its structural and functional properties. m-Tyramine is an aromatic amine derivative that has garnered attention for its potential applications in drug development, particularly in the synthesis of bioactive molecules and as a precursor in the creation of novel therapeutic agents.
The molecular structure of m-Tyramine consists of a phenyl ring attached to a propylamine side chain. This configuration imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of both aromatic and aliphatic moieties allows for diverse functionalization, enabling chemists to tailor its properties for specific applications. In recent years, advancements in synthetic methodologies have enhanced the accessibility and utility of m-Tyramine in laboratory and industrial settings.
One of the most compelling aspects of m-Tyramine is its role in the development of pharmacologically active compounds. Researchers have explored its potential as a building block for neurotransmitter-based drugs, given its structural similarity to certain natural occurring amines. Studies have indicated that derivatives of m-Tyramine exhibit properties that may be beneficial in treating neurological disorders. For instance, modifications to the phenyl ring or the propylamine chain can lead to compounds with enhanced binding affinity to specific receptors, potentially offering new avenues for therapeutic intervention.
In addition to its pharmaceutical applications, m-Tyramine has found utility in other areas such as agrochemicals and material science. Its ability to participate in various chemical reactions makes it a versatile intermediate. For example, it can be used in the synthesis of dyes, polymers, and specialty chemicals. The growing demand for high-performance materials has further increased interest in m-Tyramine as a key component in advanced material formulations.
The synthesis of m-Tyramine has been refined over the years, with multiple pathways now available to produce high-purity samples. Traditional methods often involve the reduction of corresponding nitro compounds or the reaction of phenylacetonitrile with ammonia derivatives. However, modern techniques such as catalytic hydrogenation and enzymatic processes have improved yield and purity, making large-scale production more feasible. These advancements have not only reduced costs but also opened new possibilities for incorporating m-Tyramine into complex synthetic schemes.
Recent research has also highlighted the importance of m-Tyramine in understanding biological processes. Studies suggest that it may play a role in modulating enzyme activity and cellular signaling pathways. By investigating its interactions with biological targets, scientists aim to uncover new insights into disease mechanisms and develop targeted therapies. The growing body of evidence supporting the biological significance of m-Tyramine underscores its value beyond mere chemical curiosity.
The safety profile of m-Tyramine is another critical consideration. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment. As with any chemical compound, adherence to good laboratory practices is essential when working with m-Tyramine.
In conclusion, m-Tyramine (CAS No. 588-05-6) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, while its potential biological activities continue to be explored. With ongoing advancements in synthetic chemistry and biotechnology, the role of m-Tyramine is likely to expand further, offering new opportunities for innovation and discovery.
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